molecular formula C19H25N3O2S B11815917 N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine

N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11815917
M. Wt: 359.5 g/mol
InChI Key: OQWWTMJSDAPCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine is unique due to its specific structural features, such as the tosyl group and the piperidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

N,N-dimethyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C19H25N3O2S/c1-15-9-11-16(12-10-15)25(23,24)22-14-5-4-8-18(22)17-7-6-13-20-19(17)21(2)3/h6-7,9-13,18H,4-5,8,14H2,1-3H3

InChI Key

OQWWTMJSDAPCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.